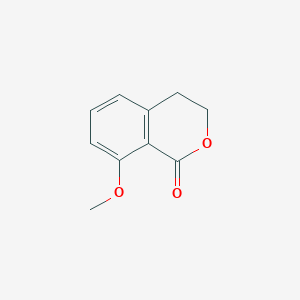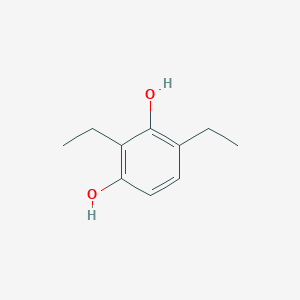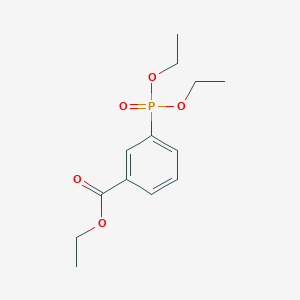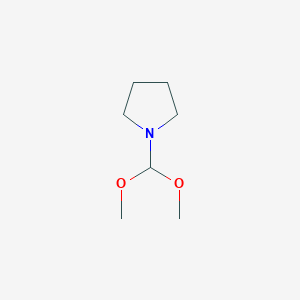
8-Methoxyisochroman-1-one
Overview
Description
8-Methoxyisochroman-1-one is a chemical compound with the molecular formula C10H10O3 . It belongs to the class of isochromans. The CAS number for this compound is 30404-50-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 178.185 Da and the monoisotopic mass is 178.062988 Da .Scientific Research Applications
Chromatin Structure Analysis
8-Methoxyisochroman-1-one (8-MOP) is utilized in studying the chromatin organization of mammalian cells. It intercalates into DNA, forming bifunctional adducts that crosslink DNA strands, useful in DNA excision repair studies (Mathis & Althaus, 2004).
Plant Growth Regulatory Activity
Derivatives of 8-Methoxyisochroman, like 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman, exhibit significant activity in plant growth regulation. These compounds have been more effective than their parent systems in the wheat coleoptile assay, suggesting potential applications in agriculture (Cutler et al., 1997).
Photochemistry and DNA Interaction
Studies on 8-MOP's photochemical reactions with DNA highlight its potential in understanding DNA damage and repair mechanisms. The compound forms monoadducts and diadducts with thymidine in DNA, providing insights into the process of crosslink formation (Tessman, Isaacs, & Hearst, 1985).
Protein Conjugation
8-MOP shows the ability to form covalent conjugates with proteins like bovine serum albumin (BSA) upon UV irradiation. This property is distinct from its DNA photo-cycloaddition reaction and is used to study protein modifications (Yoshikawa et al., 1979).
Catalytic Synthesis
This compound is involved in catalytic syntheses, like the creation of enantioselective hydroxy-1-aryl-isochromans, which are important in pharmaceutical and chemical industries (Kumaraswamy et al., 2014).
Environment-Sensitive Fluorophores
This compound derivatives can act as environment-sensitive fluorophores, showing strong fluorescence in protic environments. This characteristic makes them useful in developing new fluorogenic sensors (Uchiyama et al., 2006).
properties
IUPAC Name |
8-methoxy-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-4-2-3-7-5-6-13-10(11)9(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRNMEGWVSRIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468390 | |
| Record name | 8-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30404-50-3 | |
| Record name | 8-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















